molecular formula C17H14ClN3O3 B4417198 methyl 5-[(1H-benzimidazol-1-ylacetyl)amino]-2-chlorobenzoate

methyl 5-[(1H-benzimidazol-1-ylacetyl)amino]-2-chlorobenzoate

Cat. No. B4417198
M. Wt: 343.8 g/mol
InChI Key: QTTIOCWSCHGGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[(1H-benzimidazol-1-ylacetyl)amino]-2-chlorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

The mechanism of action of methyl 5-[(1H-benzimidazol-1-ylacetyl)amino]-2-chlorobenzoate involves the inhibition of various cellular pathways that are essential for the survival and proliferation of cancer cells. It has been shown to induce apoptosis by activating the caspase cascade and downregulating the expression of anti-apoptotic proteins. Additionally, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and inhibit cell migration and invasion, thereby preventing the metastasis of cancer cells. Additionally, it has been found to modulate the expression of various genes involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

Methyl 5-[(1H-benzimidazol-1-ylacetyl)amino]-2-chlorobenzoate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, it exhibits potent anticancer and antimicrobial activity, making it a valuable tool for the development of new drugs. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the research on methyl 5-[(1H-benzimidazol-1-ylacetyl)amino]-2-chlorobenzoate. One potential direction is the development of new drugs based on this compound for the treatment of cancer and infectious diseases. Additionally, further studies are needed to determine its safety and efficacy in vivo and to elucidate its mechanism of action in more detail. Furthermore, the potential use of this compound in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy.

Scientific Research Applications

Methyl 5-[(1H-benzimidazol-1-ylacetyl)amino]-2-chlorobenzoate has been extensively studied for its potential applications in medical research. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

methyl 5-[[2-(benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-24-17(23)12-8-11(6-7-13(12)18)20-16(22)9-21-10-19-14-4-2-3-5-15(14)21/h2-8,10H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTIOCWSCHGGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)CN2C=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.